molecular formula C20H25NO3S B288340 ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether

ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether

Cat. No. B288340
M. Wt: 359.5 g/mol
InChI Key: JUCLOMREMVYULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine. This compound is also known as ESI-09 and has been found to have various biochemical and physiological effects.

Mechanism of Action

ESI-09 inhibits the activity of the Wnt signaling pathway by binding to the protein porcupine, which is involved in the secretion of Wnt ligands. This binding prevents the secretion of Wnt ligands, thereby inhibiting the activation of the Wnt signaling pathway.
Biochemical and Physiological Effects
ESI-09 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to promote bone formation and inhibit bone resorption, suggesting its potential application in the treatment of osteoporosis. Furthermore, ESI-09 has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using ESI-09 in lab experiments include its specificity for the Wnt signaling pathway and its ability to inhibit the activity of this pathway at a low concentration. However, one limitation of using ESI-09 is its potential toxicity, which may limit its use in vivo.

Future Directions

Future research on ESI-09 should focus on its potential applications in the treatment of various diseases, including cancer, osteoporosis, and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route of ESI-09 for its potential clinical use. Additionally, the potential toxicity of ESI-09 should be further investigated to determine its safety for use in vivo.

Synthesis Methods

The synthesis method of ESI-09 involves several steps. Firstly, 4-isopropylphenol is reacted with ethyl bromoacetate to form ethyl 4-isopropylphenyl ether. This compound is then reacted with thionyl chloride to form ethyl 4-isopropylphenyl sulfonate. The final step involves the reaction of ethyl 4-isopropylphenyl sulfonate with 2-methyl-2,3-dihydro-1H-indole-1-carboxylic acid to form ESI-09.

Scientific Research Applications

ESI-09 has been found to have potential applications in the field of medicine. It has been shown to inhibit the activity of the Wnt signaling pathway, which is involved in various physiological processes such as cell proliferation, differentiation, and apoptosis. The dysregulation of this pathway has been linked to the development of various diseases, including cancer, osteoporosis, and Alzheimer's disease.

properties

Product Name

ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether

Molecular Formula

C20H25NO3S

Molecular Weight

359.5 g/mol

IUPAC Name

1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-2-methyl-2,3-dihydroindole

InChI

InChI=1S/C20H25NO3S/c1-5-24-19-11-10-16(14(2)3)13-20(19)25(22,23)21-15(4)12-17-8-6-7-9-18(17)21/h6-11,13-15H,5,12H2,1-4H3

InChI Key

JUCLOMREMVYULG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C(CC3=CC=CC=C32)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C(CC3=CC=CC=C32)C

Origin of Product

United States

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